5,7-Dichlorokynurenic acid sodium salt
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Overview
Description
5,7-Dichlorokynurenic acid sodium salt is a potent, water-soluble antagonist of the NMDA receptors complex, acting at the strychnine-insensitive glycine binding site . It is a sodium salt of 5,7-Dichlorokynurenic acid, with the molecular formula C10H4Cl2NNaO3 and a molecular weight of 280.04 g/mol . This compound is known for its high affinity for the glycine site of the NMDA receptor, making it a valuable tool in neuropharmacological research .
Mechanism of Action
Target of Action
The primary target of 5,7-Dichlorokynurenic acid sodium salt is the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function .
Mode of Action
This compound acts as a potent antagonist at the glycine site of the NMDA receptor . It binds to this site with a Ki value of 79 nM, indicating a high affinity . By binding to the glycine site, it inhibits the activation of the NMDA receptor, thereby modulating the flow of ions through the channel .
Biochemical Pathways
Given its role as an nmda receptor antagonist, it likely impacts pathways related toneuronal signaling and synaptic plasticity . By inhibiting the NMDA receptor, it may disrupt the normal flow of calcium ions into the neuron, which can affect various downstream signaling pathways .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of NMDA receptor activity . This can lead to a decrease in neuronal excitability and potentially impact processes such as learning and memory, which are known to be regulated by NMDA receptor signaling .
Biochemical Analysis
Biochemical Properties
5,7-Dichlorokynurenic Acid Sodium Salt interacts with the NMDA receptors . It binds to a strychnine-insensitive glycine binding site located on the NMDA receptor complex . The Ki value is 79 nM versus [3H]-glycine .
Cellular Effects
This compound has been shown to reduce NMDA-induced neuron injury in rat cortical cell cultures . This suggests that it can influence cell function by modulating the activity of NMDA receptors and thereby impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its antagonistic action at the glycine site of the NMDA receptor . By binding to this site, it can inhibit the activity of the receptor, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is indicated by its use in various studies
Transport and Distribution
Given its water solubility , it is likely to be able to diffuse across cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichlorokynurenic acid sodium salt typically involves the chlorination of kynurenic acid derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . The resulting dichlorinated product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often subjected to recrystallization and purification steps to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichlorokynurenic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Less chlorinated kynurenic acid derivatives.
Substitution: Various substituted kynurenic acid derivatives.
Scientific Research Applications
5,7-Dichlorokynurenic acid sodium salt has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Kynurenic acid: A naturally occurring NMDA receptor antagonist with lower potency.
7-Chlorokynurenic acid: Another chlorinated derivative with similar but less potent effects.
Uniqueness
5,7-Dichlorokynurenic acid sodium salt stands out due to its high potency and selectivity for the glycine site of the NMDA receptor . Its water solubility and stability make it a preferred choice for in vitro and in vivo studies .
Properties
IUPAC Name |
sodium;5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3.Na/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14;/h1-3H,(H,13,14)(H,15,16);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRPMJHKWHCUFW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)[O-])Cl)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2NNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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